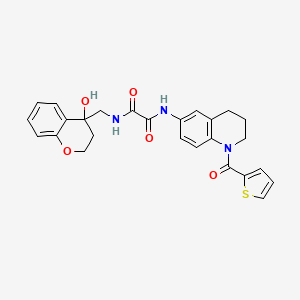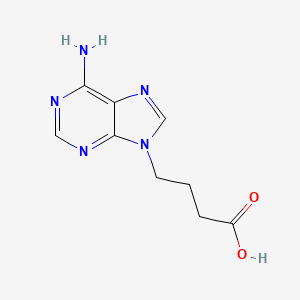
4-(6-amino-9H-purin-9-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-amino-9H-purin-9-yl)butanoic acid” is a compound with the molecular formula C9H11N5O2 . It is also known by other names such as "(2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a purine ring attached to a butanoic acid group . The purine ring contains two nitrogen atoms, which can participate in hydrogen bonding, making this compound potentially reactive .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.22 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of enantiomerically pure 4-(purin-6-yl)phenylalanines, a type of stable amino acid-purine conjugates, has been achieved through palladium-catalyzed cross-coupling reactions. This method shows efficiency and stereoselectivity in the synthesis process (Čapek, Pohl, & Hocek, 2005).
Synthesis of Amino Acid-Purine Conjugates
Amino acid-purine conjugates, including those related to 4-(6-amino-9H-purin-9-yl)butanoic acid, have been synthesized through efficient and facile methods, showing the potential for a range of applications in biochemical and pharmaceutical research (Čapek, Pohl, & Hocek, 2004).
Biological Interactions and Applications
Interaction with Human Serum Albumin (HSA)
The interaction between variants of this compound and HSA has been investigated using fluorescence spectroscopy. This study provides insights into the binding mechanism, suggesting hydrophobic forces play a vital role (Cui et al., 2010).
Immunomodulatory Potency
Research has demonstrated the immunostimulatory and immunomodulatory potential of 2-Amino-3-(purin-9-yl)propanoic acid derivatives, highlighting their significance in enhancing chemokine secretion and NO biosynthesis (Doláková et al., 2005).
Advanced Research and Development
Structural and Vibrational Studies
Advanced structural and vibrational studies, including molecular docking, have been conducted on similar compounds, providing valuable insights into their properties and potential applications in various fields, such as material science and pharmacology (Vanasundari et al., 2018).
Antimycobacterial Potential
Studies on N-(purin-6-yl)dipeptides, which are closely related to this compound, have shown promise in the search for novel antimycobacterial agents, suggesting their potential application in treating infectious diseases (Musiyak et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-(6-aminopurin-9-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H2,(H,15,16)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODVBUCLVBTCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
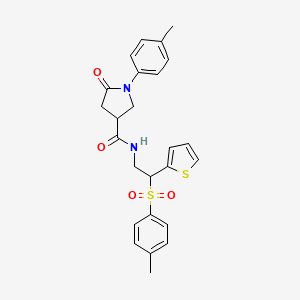
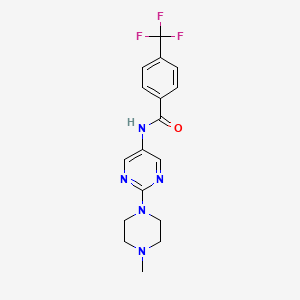
![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)
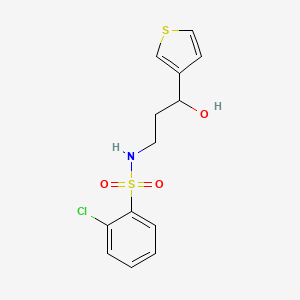
![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)
![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)
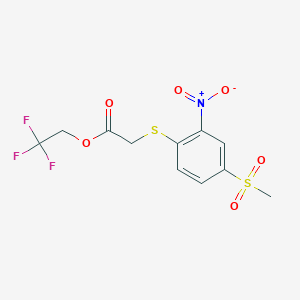

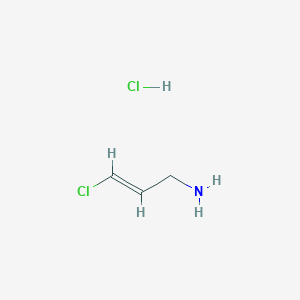
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)
